2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethylphenoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Dimethylphenoxyethyl Side Chain: The final step involves the alkylation of the quinazolinone core with 3,4-dimethylphenoxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazolinone core, chlorophenyl group, and dimethylphenoxyethyl side chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-7-12-20(15-17(16)2)29-14-13-27-23(18-8-10-19(25)11-9-18)26-22-6-4-3-5-21(22)24(27)28/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
NKZRRWQTFHYFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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